Barnidipine is derived from natural and synthetic sources, predominantly synthesized through various chemical reactions involving specific precursors. Its classification as a calcium channel blocker places it within a broader category of cardiovascular drugs that manage blood pressure by inhibiting calcium influx into vascular smooth muscle cells .
The synthesis of barnidipine typically involves multiple steps, utilizing various chemical reagents and conditions. A comprehensive synthesis process includes:
Barnidipine's molecular structure can be described as follows:
The (S,S) configuration is characterized by specific spatial arrangements that enhance its binding affinity to calcium channels . X-ray crystallography and NMR spectroscopy are commonly employed techniques for elucidating the detailed molecular structure and confirming purity .
Barnidipine participates in several chemical reactions during its synthesis and degradation:
Barnidipine exerts its antihypertensive effects primarily through the inhibition of voltage-gated calcium channels in vascular smooth muscle cells:
This mechanism not only lowers blood pressure but also reduces cardiac workload, making it beneficial for patients with hypertension.
Barnidipine hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for formulating effective pharmaceutical products and ensuring consistent therapeutic outcomes .
Barnidipine is a third-generation 1,4-dihydropyridine (DHP) calcium channel blocker (CCB) characterized by high vascular selectivity and potent L-type calcium channel (LTCC) antagonism. Its primary mechanism involves preferential blockade of voltage-gated L-type calcium channels (Cav1.2) in vascular smooth muscle cells (VSMCs). Unlike non-DHP CCBs (e.g., verapamil, diltiazem), barnidipine exhibits >1,000-fold selectivity for vascular LTCCs over cardiac isoforms due to:
This vascular selectivity minimizes direct cardiac effects while reducing peripheral vascular resistance by 20–30% in hypertensive models [3] [5].
Table 1: Vascular Selectivity Profile of Barnidipine
| Parameter | Barnidipine | Nifedipine | Verapamil |
|---|---|---|---|
| Vascular/Cardiac Potency Ratio | 90:1 | 10:1 | 1:1 |
| Lipophilicity (Log P) | 6.0 | 2.2 | 3.8 |
| Binding Affinity (Ki, nM) | 0.21 | 0.15 | 140 |
| Primary Target State | Inactivated | Inactivated | Open |
Barnidipine’s interaction with LTCCs follows modulated receptor theory, with kinetics defined by voltage- and concentration-dependent binding:
Table 2: Kinetic Parameters of Barnidipine vs. Nifedipine
| Parameter | Barnidipine | Nifedipine |
|---|---|---|
| IC50 at -80 mV (nM) | 130 | 80 |
| IC50 at -40 mV (nM) | 6 | 18 |
| Association Rate (τon, s⁻¹µM⁻¹) | 2.1 | 0.7 |
| Dissociation Rate (τoff, s) | 50 | 17 |
| Inactivated State Affinity (KDI, nM) | 2.5 | 8.9 |
Barnidipine exerts differential hemodynamic effects due to its vascular selectivity:
Barnidipine is a chiral molecule with two asymmetric centers, yielding four enantiomers. The clinically used form is the single optical isomer (+)-(3'S,4S)-barnidipine (S,S-enantiomer), which drives its pharmacodynamic superiority:
Table 3: Pharmacodynamic Properties of Barnidipine Enantiomers
| Enantiomer | Vasorelaxant Potency (EC50, nM) | Membrane Partitioning (Log D) | LTCC Binding Energy (kcal/mol) |
|---|---|---|---|
| (3'S,4S)-S,S | 0.4 | 6.2 | -10.7 |
| (3'R,4R)-R,R | 6.1 | 4.8 | -7.2 |
| Racemate | 1.1 | 5.5 | -8.9 |
Molecular graphics illustrating the stereoselective binding of barnidipine’s S,S-enantiomer to the L-type calcium channel pore domain. Hydrogen bonds are shown as dashed lines.
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0